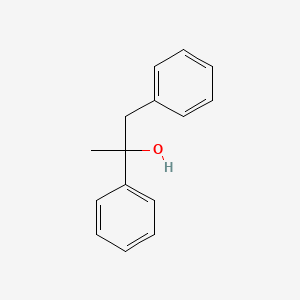

1,2-Diphenyl-2-propanol

Description

Significance of Diaryl-Substituted Alcohol Motifs in Advanced Chemical Synthesis

Diaryl-substituted alcohol motifs are fundamental structural units in organic chemistry, serving as crucial intermediates and building blocks for a wide array of more complex molecules. The presence of two aryl groups on an alcohol backbone confers unique steric and electronic properties, influencing the molecule's reactivity and potential applications. These motifs are integral to the synthesis of various important organic compounds, including pharmaceuticals, agrochemicals, and materials.

The diaryl alcohol framework is a key precursor in the construction of compounds with significant biological activity. For instance, diaryl-substituted amino alcohols are found in antidepressants and have been used as intermediates in the synthesis of antimycotic, antibacterial, and antiviral molecules. acs.org The strategic placement of aryl groups allows for the fine-tuning of a molecule's properties, such as its ability to bind to specific biological targets. Furthermore, the transformation of diaryl alcohols can lead to other valuable structures, such as gem-diarylheterocycles and trifluoromethylated indanes, which are of interest in medicinal and materials chemistry. rsc.orgresearchgate.net The synthesis of chiral β,β-diaryl allylic alcohols, for example, opens pathways to creating stereochemically complex molecules with high precision. acs.orgfigshare.com

Historical Context and Evolution of Research on 1,2-Diphenyl-2-propanol Systems

Research into diarylated propanol (B110389) systems has a long history, with foundational studies dating back to the mid-20th century. Seminal work by Donald J. Cram and Fathy Ahmed Abd Elhafez in the early 1950s on the stereochemistry of the 1,2-diphenyl-1-propanol system laid the groundwork for understanding the behavior of these molecules. acs.org Early synthetic approaches to related diaryl propanols often relied on classical organic reactions, such as the oxidation of precursor molecules like 1,1-diphenyl-2-propanol (B1345509) or Grignard reactions involving reagents like benzyl (B1604629) magnesium bromide and substituted acetophenones. orgsyn.org

Over time, the focus of research has evolved. While initial studies centered on understanding stereochemical control and fundamental reactivity, subsequent investigations explored the utility of these compounds as synthetic platforms. A notable area of research has been the use of this compound in Friedel-Crafts alkylation reactions with benzene (B151609), demonstrating its capacity to act as a precursor for synthesizing triarylated alkanes. aun.edu.egresearchgate.net More recent research has delved into specific, catalyzed transformations. For example, a 2010 conference paper detailed the synthesis of an alumina/zirconia nanocomposite for the selective dehydration of this compound, highlighting a modern approach to controlling the reactivity of this alcohol. du.ac.ir This evolution from fundamental stereochemical studies to targeted catalytic applications illustrates the enduring relevance of this class of compounds.

Scope and Research Imperatives for this compound Investigations

Current and future research on this compound is driven by the need for advanced synthetic methodologies and the exploration of novel applications. The compound itself, a tertiary alcohol, presents distinct reactivity that continues to be explored.

A primary research imperative is its continued use as a versatile synthetic intermediate. The acid-catalyzed dehydration of this compound to form corresponding alkenes is a significant area of study, as these products are valuable synthons for further chemical transformations. du.ac.ir Furthermore, its role in Friedel-Crafts reactions remains a key interest, providing a pathway to complex molecular architectures that are otherwise difficult to access. aun.edu.egresearchgate.net

Another major research avenue involves exploring the unique biological and chemical properties of this compound. A recent study investigated its potential as an insect repellent, using a combined computational and experimental approach to assess its binding affinity to odorant binding proteins in mosquitos. nih.gov This research highlights a shift towards finding novel, practical applications for the compound beyond its traditional role as a synthetic building block. nih.gov

Future investigations will likely focus on developing more efficient, selective, and environmentally benign catalytic systems for both the synthesis and transformation of this compound. The development of enantioselective methods to access specific stereoisomers of related diaryl alcohols is also a continuing challenge that holds significant promise for the synthesis of chiral drugs and materials. acs.org

Research Data on this compound

The following tables summarize key properties and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1,2-diphenylpropan-2-ol |

| Molecular Formula | C₁₅H₁₆O |

| CAS Number | 5342-87-0 |

| Molecular Weight | 212.29 g/mol |

| Appearance | Solid |

| Alternate Names | alpha-Methyl-alpha-phenylbenzeneethanol |

Data sourced from PubChem and other chemical databases. nih.govhaz-map.com

Table 2: Selected Research Highlights for this compound

| Research Area | Key Finding | Reference |

| Catalytic Dehydration | A new alumina/zirconia nanocomposite was synthesized for the selective dehydration of this compound in the presence of 2-octanol. | du.ac.ir |

| Friedel-Crafts Alkylation | This compound can be used to alkylate benzene, forming 1,1,2-triphenylpropane (B1228771), demonstrating its utility as a precursor to triarylated compounds. | aun.edu.eg |

| Applied Chemistry | The compound was identified via in silico screening and confirmed in vitro to have a high binding affinity for the odorant binding protein (OBP1) in Anopheles gambiae mosquitoes, suggesting potential as an insect repellent. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKNKDBJZVZQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031541 | |

| Record name | 1,2-Diphenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1,2-Diphenyl-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5342-87-0 | |

| Record name | Benzeneethanol, alpha-methyl-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diphenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diphenyl-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Diphenyl 2 Propanol and Its Precursors

Direct Synthetic Approaches

Direct methods for the synthesis of 1,2-Diphenyl-2-propanol primarily involve the construction of its core carbon skeleton through the formation of a key carbon-carbon bond or the reduction of a suitable precursor.

Catalytic Hydrogenation Strategies for Prochiral Ketone Precursors

The asymmetric hydrogenation of prochiral ketones is a powerful method for producing chiral alcohols. mdpi.com In an analogous synthesis for this compound, the corresponding prochiral ketone precursor, 1,2-diphenyl-1-propanone, would be subjected to catalytic hydrogenation. This process typically utilizes transition metal catalysts, such as those based on ruthenium, iridium, or rhodium, complexed with chiral ligands. mdpi.comnih.gov

The success of this strategy hinges on the catalyst's ability to differentiate between the two prochiral faces of the ketone's carbonyl group. sci-hub.st For aromatic ketones, catalyst systems like Ru(II) complexes combined with a chiral diphosphine (e.g., BINAP derivatives) and a chiral diamine (e.g., DPEN) have proven highly effective. researchgate.net The mechanism involves the transfer of hydrogen from the metal complex to the carbonyl carbon, with the chiral ligands directing the approach of the substrate to favor the formation of one enantiomer over the other. nih.gov The choice of ligand, solvent, and reaction conditions is critical for achieving high enantioselectivity (ee) and turnover numbers (TON). nih.govualberta.ca

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Aromatic Ketones This table is illustrative of catalyst systems used for analogous transformations.

| Catalyst System | Ketone Type | Enantiomeric Excess (ee) | Reference |

| RuCl₂(S)-tolbinapn / (S,S)-DPEN | Acetophenone | 82% | nih.gov |

| (S)-TolBINAP/PICA–Ru complex | Pinacolone | 98% | nih.gov |

| Ir-complex with P,N,OH ligand (f-Amphol) | Acetophenone derivatives | 98–99.9% | mdpi.com |

Organometallic Reagent-Based Carbon-Carbon Bond Formation

Organometallic reagents, particularly Grignard reagents, are fundamental tools for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edu The synthesis of the tertiary alcohol this compound can be achieved through the reaction of a Grignard reagent with a suitable ketone precursor. There are two primary retrosynthetic pathways for this approach:

Reaction of Benzylmagnesium Chloride with Acetophenone: In this route, the Grignard reagent derived from benzyl (B1604629) chloride acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone.

Reaction of Methylmagnesium Iodide with 1,2-Diphenylethanone (Deoxybenzoin): Here, methylmagnesium iodide adds to the carbonyl group of deoxybenzoin.

In both cases, the initial reaction forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final this compound product. chegg.com The reaction must be conducted under anhydrous conditions, as Grignard reagents are strong bases and will react with water. mnstate.edu This method is highly effective for creating the tertiary alcohol structure. A similar diastereoselective Grignard reaction involving the synthesis of (+/-)-1,2-diphenyl-1,2-propanediol from (+/-)-benzoin and methylmagnesium iodide highlights the utility of this approach for creating complex alcohol structures. researchgate.net

Indirect Synthetic Pathways via Advanced Transformations

Indirect routes to synthesize derivatives of this compound or utilize it as an intermediate involve more complex transformations, including electrophilic aromatic substitution and condensation reactions.

Electrophilic Aromatic Substitution Reactions

In the presence of a strong acid catalyst, this compound can serve as an alkylating agent in Friedel-Crafts reactions. researchgate.netwikipedia.org The alcohol is protonated by the acid, followed by the loss of a water molecule to generate a stable tertiary carbocation (the 1,2-diphenyl-2-propyl cation). This carbocation then acts as the electrophile, attacking an aromatic ring such as benzene (B151609).

Research has shown that the alkylation of benzene with this compound using an AlCl₃/CH₃NO₂ catalyst system yields a mixture of 1,2,2-triphenylpropane and 1,1,2-triphenylpropane (B1228771). researchgate.net When 85% H₂SO₄ is used as the catalyst, the reaction initially produces E-1,2-diphenylpropene, which can then further react with benzene to form 1,1,2-triphenylpropane over a longer reaction time. researchgate.net This demonstrates the role of this compound as a precursor in the synthesis of more complex poly-aryl alkanes. researchgate.net

Table 2: Products of Friedel-Crafts Alkylation of Benzene with this compound Data sourced from Khalaf, A. A., et al. (2010). researchgate.netepa.gov

| Catalyst | Reaction Time | Products |

| AlCl₃/CH₃NO₂ | - | 1,2,2-Triphenylpropane, 1,1,2-Triphenylpropane |

| 85% H₂SO₄ | 2 hours | E-1,2-Diphenylpropene |

| 85% H₂SO₄ | 18 hours | 1,1,2-Triphenylpropane, E-1,2-Diphenylpropene |

Condensation Reactions Leading to Derived Heterocyclic Systems

Precursors to this compound, such as the ketone 1,2-diphenylethanone (deoxybenzoin), can participate in condensation reactions to form various heterocyclic systems. A condensation reaction is a class of organic reactions in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. researchgate.net

For instance, in a reaction analogous to that described in the outline, 1,2-diphenylethanone could react with a bifunctional molecule like 1-amino-2-propanol. The reaction would likely proceed via initial formation of an imine or enamine intermediate by condensation of the amine group with the ketone's carbonyl. A subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group, would lead to the formation of a stable heterocyclic ring system, such as an oxazine (B8389632) derivative. Such sequential reactions, often involving an initial Knoevenagel condensation followed by cyclization, are an efficient strategy for constructing complex molecular architectures from simpler precursors. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of any synthetic methodology. sigmaaldrich.com Key variables that are typically adjusted include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents. nih.gov

For the synthetic routes to this compound and its derivatives, optimization would focus on the following aspects:

Catalytic Hydrogenation: The enantioselectivity is highly dependent on the precise structure of the chiral ligand. Screening a library of ligands is a common strategy to identify the optimal catalyst for a specific substrate. nih.gov Solvent choice can also influence catalyst activity and selectivity. nih.gov

Grignard Reactions: Ensuring strictly anhydrous conditions is paramount to prevent the consumption of the Grignard reagent and maximize the yield of the desired alcohol. mnstate.edu The reaction temperature must be controlled to prevent side reactions.

Friedel-Crafts Alkylation: The choice of Lewis or Brønsted acid catalyst significantly affects the product distribution. researchgate.net Catalyst loading, temperature, and reaction time can be fine-tuned to favor the desired alkylated product and minimize the formation of byproducts from rearrangements or multiple alkylations. researchgate.netresearchgate.net

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for a given reaction, leading to improved efficiency, higher purity, and reduced costs. nih.gov

Elucidation of Reaction Mechanisms and Pathways Involving 1,2 Diphenyl 2 Propanol

Mechanistic Analysis of Friedel-Crafts Alkylation Processes

The reaction of 1,2-Diphenyl-2-propanol with aromatic compounds such as benzene (B151609), in the presence of an acid catalyst, is a classic example of a Friedel-Crafts alkylation. researchgate.netresearchgate.net This process involves the generation of an electrophile from the alcohol, which then attacks the aromatic ring in an electrophilic aromatic substitution. mt.comorganic-chemistry.org The tertiary benzylic nature of the alcohol facilitates the formation of a relatively stable carbocation intermediate, which is central to the reaction mechanism. libretexts.org

The initial step in the Friedel-Crafts alkylation of this compound involves the protonation of the hydroxyl group by a Lewis or Brønsted acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.org Departure of water generates a tertiary benzylic carbocation. This carbocation is stabilized by both the inductive effect of the methyl group and the resonance delocalization of the positive charge into the two adjacent phenyl rings.

In reactions where an alcohol is first converted to an alkyl halide, for instance with thionyl chloride (SOCl₂), an intermediate alkyl chlorosulfite is formed. This can then collapse to form an intimate ion pair. wikipedia.org While a fully dissociated carbocation can be formed, the reaction can also proceed through this tightly associated ion pair. In the context of this compound, the neighboring phenyl group on the adjacent carbon could potentially participate in stabilizing the positive charge, leading to the formation of a bridged "phenonium" ion intermediate. This anchimeric assistance can influence the stereochemical outcome and rearrangement pathways of the reaction.

A hallmark of Friedel-Crafts alkylation reactions is the propensity for carbocation intermediates to undergo rearrangement to form more stable species. chemistrysteps.comyoutube.comkhanacademy.org The carbocation generated from this compound is already a stable tertiary benzylic cation. However, under certain conditions, rearrangements can still occur, leading to a mixture of products.

For instance, the alkylation of benzene with this compound using an AlCl₃/CH₃NO₂ catalyst yields a mixture of 1,2,2-triphenylpropane and 1,1,2-triphenylpropane (B1228771). researchgate.net The formation of 1,1,2-triphenylpropane is the result of a rearrangement. This likely occurs via a 1,2-hydride shift from the adjacent methylene (B1212753) group to the carbocation center, forming a more stable tertiary carbocation that is also benzylic. This rearranged cation then alkylates the benzene ring. The choice of catalyst and reaction conditions significantly influences the product distribution, as different catalysts can affect the lifetime and stability of the carbocation intermediates. researchgate.netresearchgate.net

When a chiral alcohol is reacted with thionyl chloride in the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an internal nucleophilic substitution (SNi) mechanism. wikipedia.orgmasterorganicchemistry.com This mechanism involves the formation of an alkyl chlorosulfite intermediate. The chloride is delivered from the front face of this intermediate as sulfur dioxide departs, leading to retention of stereochemistry. wikipedia.org

If this compound were chiral at the tertiary carbon, its reaction with thionyl chloride would initially form the corresponding alkyl chloride with retained configuration. However, once this alkyl chloride is subjected to Lewis acid catalysis for the Friedel-Crafts alkylation, it would generate a planar, achiral carbocation. The subsequent attack by the benzene ring can occur from either face of this planar intermediate, which would lead to a racemic mixture of the final product. Therefore, any initial stereochemical information is typically lost during the alkylation step itself.

Electrochemical Behavior and Reduction Mechanisms

The electrochemical reduction of benzylic alcohols provides a pathway for the reductive cleavage of the C-O bond. beilstein-journals.org For tertiary benzylic alcohols like this compound, the reaction is facilitated by the stability of the potential carbocation or radical intermediates. The general mechanism for the reduction of benzylic alcohols involves protonation of the hydroxyl group, followed by the elimination of water to form a benzylic carbocation. This cation is then reduced to the corresponding alkane. beilstein-journals.orgnih.gov The reactivity of benzylic alcohols in such reductions generally follows the order: tertiary > secondary > primary, due to the increasing stability of the carbocation intermediate. nih.gov Therefore, this compound is expected to be highly reactive under these conditions.

Reactivity Profiling in Nucleophilic Substitution Reactions

The tertiary alcohol functionality of this compound dictates its behavior in nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, and thus, acid catalysis is required to protonate it, forming a good leaving group, water. libretexts.org The departure of water leads to the formation of a stable tertiary benzylic carbocation. This mechanistic pathway is characteristic of an Sₙ1 reaction. libretexts.orgquora.com

Due to the high stability of this intermediate, this compound readily undergoes Sₙ1 reactions with a variety of nucleophiles. The steric hindrance around the tertiary carbon prevents Sₙ2-type backside attack. quora.com The formation of the planar carbocation means that if the starting alcohol were chiral, the product of the substitution would be a racemic mixture, as the nucleophile can attack from either face of the carbocation with roughly equal probability.

Oxidative Transformations and the Identification of Transient Intermediates

The oxidation of tertiary alcohols is generally challenging as it requires the cleavage of a carbon-carbon bond. However, the benzylic nature of this compound can influence its oxidative pathways. While direct oxidation of the tertiary alcohol group is difficult, oxidation may be initiated at the adjacent benzylic C-H bonds of the CH₂ group. Selective electrochemical oxidation of benzylic C-H bonds to alcohols is possible, though over-oxidation to ketones is a common challenge. nih.govacs.org

In some cases, the oxidation of tertiary benzylic alcohols can proceed through dehydration to form an alkene, which is then subsequently oxidized. mdpi.com Another potential pathway involves the formation of transient radical cations or zwitterionic intermediates upon one-electron oxidation, especially under electrochemical conditions or with specific chemical oxidants. organic-chemistry.org These highly reactive intermediates would then undergo further reactions, such as proton loss or reaction with a nucleophile, to yield the final products. The specific intermediates and final products are highly dependent on the oxidant and reaction conditions used.

Stereochemical Investigations of 1,2 Diphenyl 2 Propanol Systems

Configurational Isomerism and Stereogenic Center Identification

Configurational isomerism in 1,2-diphenyl-2-propanol arises from the presence of a stereogenic center, also known as a chiral center. A stereogenic center is a carbon atom bonded to four different substituent groups. In the structure of this compound, the carbon atom at the second position (C2) of the propanol (B110389) chain is chiral.

The four distinct groups attached to this stereocenter are:

A hydroxyl group (-OH)

A methyl group (-CH₃)

A phenyl group (-C₆H₅)

A benzyl (B1604629) group (-CH₂C₆H₅)

Due to this arrangement, this compound can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. vanderbilt.edu The assignment of absolute configuration depends on the spatial orientation of the substituents when the molecule is viewed with the lowest-priority group pointing away from the observer. vanderbilt.edu A clockwise arrangement of the remaining groups in descending order of priority results in the (R) configuration, while a counter-clockwise arrangement is designated as (S). vanderbilt.edu

| Substituent Group | CIP Priority |

| Hydroxyl (-OH) | 1 |

| Phenyl (-C₆H₅) | 2 |

| Benzyl (-CH₂C₆H₅) | 3 |

| Methyl (-CH₃) | 4 |

This table outlines the priority of substituents attached to the stereogenic center of this compound according to the Cahn-Ingold-Prelog rules.

Enantiomeric Resolution Techniques and Diastereomeric Separation Methodologies

Since enantiomers possess identical physical properties in an achiral environment, their separation from a racemic mixture (a 50:50 mixture of both enantiomers) requires specialized techniques. This process is known as enantiomeric resolution.

Common strategies for resolving racemic alcohols like this compound include:

Formation of Diastereomers: A widely used chemical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, boiling point) and can be separated by conventional methods such as fractional crystallization or chromatography. gavinpublishers.com After separation, the resolving agent is chemically removed to yield the pure enantiomers of the original alcohol.

Enzymatic Kinetic Resolution: This biocatalytic method utilizes enzymes, such as lipases, that exhibit high stereoselectivity. In a kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., acylation) of one enantiomer at a much faster rate than the other. researchgate.netmdpi.com This results in a mixture containing one unreacted enantiomer and a new, derivatized form of the other enantiomer, which can then be separated. For example, lipase-catalyzed acylation often yields the acylated derivative of the (R)-alcohol and the unreacted (S)-alcohol, which can then be isolated. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.net The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, effective separation.

| Resolution Technique | Principle | Outcome |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. gavinpublishers.com | Isolation of individual enantiomers after removal of the resolving agent. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. mdpi.com | One enantiomer remains unreacted while the other is converted to a new compound. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Physical separation of enantiomers based on retention time. |

This interactive table summarizes key methodologies for the separation of enantiomers.

Conformational Analysis and Preferences

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C1-C2 and C2-phenyl bonds are particularly significant.

The conformational preferences of this compound are governed by a balance of intramolecular interactions. The topology of the conformational potential energy landscape is dictated by both internal degrees of freedom and interactions with the surrounding environment. chemrxiv.org Key interactions include:

Steric Hindrance: Repulsive forces between the bulky phenyl, benzyl, and methyl groups play a crucial role. Conformations that minimize these steric clashes are energetically favored. For instance, staggered conformations around the C1-C2 bond are generally more stable than eclipsed conformations.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and the π-electron clouds of the phenyl or benzyl rings, which can stabilize certain conformations.

Dipole-Dipole Interactions: Interactions between the dipoles of the hydroxyl group and the phenyl rings can also influence conformational stability.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to model these interactions and predict the relative stabilities of different conformers. researchgate.net

Dynamic stereochemistry examines the physical transformations and energy requirements of interconverting stereoisomers, including conformers. unibo.it The various conformations of this compound are not static but are in constant flux at room temperature. The interconversion between these conformers occurs over a potential energy landscape, where stable conformations correspond to energy minima and the transitions between them pass through higher-energy transition states. chemrxiv.org

The energy barriers to rotation determine the rate of interconversion. If the energy barrier is low, the conformers interconvert rapidly and are difficult to isolate. If the barrier is high enough (typically >20-23 kcal/mol), the conformers may be stable enough to be isolated at room temperature, a phenomenon known as atropisomerism. unibo.it For this compound, the barriers to rotation are relatively low, leading to a dynamic equilibrium of conformers. Techniques like Dynamic Nuclear Magnetic Resonance (D-NMR) can be used to study these rapid conformational exchanges. unibo.it

Principles of Asymmetric Induction and Stereocontrol in Reactions Utilizing or Generating the Compound

Asymmetric induction, or stereocontrol, refers to the preferential formation of one stereoisomer over another in a chemical reaction. msu.edu This principle is fundamental when synthesizing a specific enantiomer or diastereomer of this compound or when using it as a chiral starting material.

When a reaction creates a new stereogenic center, as in the synthesis of this compound, the facial selectivity of the attack on a prochiral center determines the stereochemical outcome. msu.edu A common method for synthesizing this compound is the Grignard reaction, involving the addition of a phenylmagnesium halide to benzyl methyl ketone or a benzylmagnesium halide to acetophenone.

To achieve stereocontrol, one of the following approaches is typically used:

Chiral Substrate Control: If a stereogenic center is already present in the starting material, it can influence the stereochemical outcome at the newly forming chiral center. This is known as substrate-controlled diastereoselectivity.

Chiral Reagent or Catalyst Control: An external chiral source, such as a chiral catalyst, ligand, or reagent, can create a chiral environment for the reaction. mdpi.com This forces the reaction to proceed through diastereomeric transition states of different energies, leading to an excess of one enantiomeric product. For instance, the asymmetric reduction of a precursor ketone using a chiral reducing agent can yield an enantiomerically enriched alcohol.

The predictability of which diastereomer will be the major product can often be rationalized using models such as Cram's rule, which considers the steric hindrance of the groups attached to an existing chiral center adjacent to the reaction site. youtube.com

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,2-diphenyl-2-propanol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the molecular backbone and offering insights into the molecule's dynamic behavior.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling.

Aromatic Protons: The protons on the two phenyl groups typically appear as a complex multiplet in the downfield region, generally between 7.0 and 7.5 ppm. This complexity arises from the overlapping signals of the ortho, meta, and para protons of both rings.

Methylene (B1212753) Protons (CH₂): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They are expected to appear as two distinct signals, likely doublets of doublets (a four-line AB quartet system), resulting from both geminal coupling to each other and vicinal coupling to the hydroxyl proton. Their chemical shift is typically observed around 3.0 ppm.

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and appear as a sharp singlet in the upfield region, typically around 1.6 ppm.

Hydroxyl Proton (OH): The hydroxyl proton signal is a singlet whose chemical shift can vary depending on solvent, concentration, and temperature. It is often observed around 2.0 ppm and may exhibit broadening.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Aromatic Carbons: The phenyl groups show multiple signals in the 125-145 ppm range. The carbon atom attached to the benzyl (B1604629) group (C1) and the carbon atom of the phenyl group attached to the chiral center show distinct chemical shifts.

Quaternary Carbon (C-OH): The chiral carbon atom bonded to the hydroxyl group and a phenyl group is a quaternary carbon, which typically resonates around 75-80 ppm.

Methylene Carbon (CH₂): The methylene carbon signal is expected in the 45-55 ppm range.

Methyl Carbon (CH₃): The methyl carbon appears in the upfield region, generally around 25-30 ppm.

Conformational Dynamics: NMR spectroscopy, particularly when performed at variable temperatures, can provide insights into the conformational dynamics of this compound. The rotation around the C-C single bonds, especially the bonds connecting the phenyl groups to the main chain, can be restricted. At lower temperatures, this restricted rotation might become slow on the NMR timescale, potentially leading to the broadening or splitting of signals for the aromatic protons. This allows for the study of the energy barriers associated with different rotational conformations (rotamers).

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | ~7.0-7.5 (m) | ~125-130 |

| Aromatic C (ipso) | - | ~140-145 |

| Quaternary C-OH | - | ~77 |

| Methylene CH₂ | ~3.0 (ABq) | ~50 |

| Methyl CH₃ | ~1.6 (s) | ~28 |

| Hydroxyl OH | ~2.0 (s, br) | - |

Vibrational and Electronic Spectroscopy for Functional Group Identification and Electronic Structure Analysis (e.g., FT-IR, UV-Vis)

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations.

O-H Stretch: A prominent, broad absorption band is observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. The broadening is due to intermolecular hydrogen bonding in the condensed phase.

Aromatic C-H Stretch: Sharp absorption peaks typically appear just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the phenyl rings.

Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the methyl and methylene groups are found just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

C=C Aromatic Stretch: A series of sharp peaks, often of medium to weak intensity, are observed in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the tertiary alcohol is typically found in the 1200-1100 cm⁻¹ range.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the chromophores are the two phenyl rings. The spectrum is expected to show absorptions characteristic of π → π* transitions.

Primary Absorption (E-band): A strong absorption band is expected around 200-220 nm, corresponding to the π → π* transitions of the aromatic rings.

Secondary Absorption (B-band): Weaker, fine-structured absorption bands are typically observed around 250-270 nm. These bands arise from symmetry-forbidden π → π* transitions in the benzene (B151609) rings.

| Spectroscopy | Absorption | Assignment |

|---|---|---|

| FT-IR | 3600-3200 cm⁻¹ (broad) | O-H stretch (alcohol) |

| 3100-3000 cm⁻¹ (sharp) | Aromatic C-H stretch | |

| 3000-2850 cm⁻¹ | Aliphatic C-H stretch | |

| 1600-1450 cm⁻¹ | Aromatic C=C stretch | |

| 1200-1100 cm⁻¹ (strong) | C-O stretch (tertiary alcohol) | |

| UV-Vis | ~200-220 nm (λmax) | π → π* transition (E-band) |

| ~250-270 nm (λmax) | π → π* transition (B-band) |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the elemental formula. The molecular formula of this compound is C₁₅H₁₆O, with a monoisotopic mass of approximately 212.12 Da.

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which is often unstable for tertiary alcohols and may not be observed or may have very low intensity. The molecular ion then undergoes fragmentation, and the resulting charged fragments are detected.

Molecular Ion Peak (M⁺˙): The peak corresponding to the molecular ion is expected at an m/z of 212.

Loss of Water (M-18): A peak at m/z 194 can be attributed to the loss of a water molecule (H₂O) from the molecular ion, a common fragmentation pathway for alcohols.

Alpha-Cleavage: The most significant fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.

Cleavage of the methyl group (CH₃) would yield a fragment at m/z 197.

Cleavage of the benzyl group (CH₂C₆H₅) would yield a fragment at m/z 121.

Cleavage of the phenyl group (C₆H₅) would result in a fragment at m/z 135.

Observed Base Peak: The most intense peak (base peak) in the GC-MS spectrum is reported at m/z 121. This likely corresponds to the [C₆H₅C(OH)CH₃]⁺ ion formed by the cleavage of the C-C bond between the methylene group and the chiral carbon. This fragment is stabilized by the phenyl ring.

Other Fragments: A peak at m/z 43 is attributed to the acetyl cation [CH₃CO]⁺, likely formed through rearrangement, while a peak at m/z 105 often corresponds to the benzoyl cation [C₆H₅CO]⁺, also a product of rearrangement. The tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91 is also a common fragment from compounds containing a benzyl group.

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 212 | [C₁₅H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 194 | [C₁₅H₁₄]⁺˙ | Loss of H₂O |

| 121 | [C₈H₉O]⁺ | α-cleavage (loss of benzyl radical) |

| 105 | [C₇H₅O]⁺ | Rearrangement (benzoyl cation) |

| 91 | [C₇H₇]⁺ | Rearrangement (tropylium ion) |

| 43 | [C₂H₃O]⁺ | Rearrangement (acetyl cation) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, single-crystal X-ray diffraction of an enantiomerically pure sample allows for the determination of its absolute stereochemistry (R or S configuration).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation adopted by the molecule in the crystal lattice, including the torsional angles of the phenyl groups relative to the main chain.

Intermolecular Interactions: The nature of packing in the crystal. The hydroxyl group is a hydrogen bond donor and acceptor, and it would be expected to form intermolecular O-H···O hydrogen bonds, creating chains or more complex networks in the solid state. Pi-stacking interactions between the phenyl rings of adjacent molecules may also be present.

Absolute Configuration: By using anomalous dispersion effects, the absolute configuration of the chiral center can be unambiguously assigned.

Chiral Chromatographic Methods and Polarimetry for Enantiopurity Assessment

Since this compound possesses a stereogenic center at C2, it exists as a pair of enantiomers. Chiral chromatography and polarimetry are essential techniques for separating these enantiomers and determining the enantiomeric purity of a sample.

Chiral Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate the (R)- and (S)-enantiomers. This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Chiral Stationary Phases (CSPs): Common CSPs for separating chiral alcohols include those based on derivatives of polysaccharides (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) or cyclodextrins.

Mobile Phase: In HPLC, the separation is typically carried out in normal-phase mode using a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol).

Detection: A UV detector is commonly used, as the phenyl groups provide strong UV absorbance. The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The ratio of the areas of these two peaks can be used to calculate the enantiomeric excess (ee).

Polarimetry: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of this compound will rotate the light by an equal magnitude but in opposite directions.

Specific Rotation ([α]): This is a characteristic physical property of a chiral compound. The (R)-enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to the (S)-enantiomer.

Enantiomeric Excess (ee): The enantiomeric purity of a non-racemic sample is determined by measuring its observed rotation and comparing it to the specific rotation of the pure enantiomer, using the formula:

ee (%) = ([α]observed / [α]max) × 100

This measurement provides a bulk assessment of the sample's enantiomeric composition.

Computational and Theoretical Studies on 1,2 Diphenyl 2 Propanol

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental in mapping the potential energy surface of a reaction. These methods allow for the identification of reactants, products, intermediates, and the transition states that connect them, thereby providing a complete picture of the reaction pathway and its energetic demands.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost and accuracy for the electronic structure calculation of molecules. It is used to determine the ground state properties of 1,2-Diphenyl-2-propanol, such as its optimized molecular geometry, electronic energy, and vibrational frequencies.

For reaction mechanism elucidation, DFT is employed to model the transition states (TS) of potential reactions involving this compound, such as dehydration or oxidation. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This information is critical for predicting reaction kinetics. The process involves proposing a reaction coordinate and searching for the saddle point on the potential energy surface corresponding to the TS. Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), def2-TZVP) are chosen depending on the specific system and desired accuracy.

Table 1: Representative Data from DFT Ground State and Transition State Calculations This table illustrates the typical outputs of a DFT study. Specific values for this compound are hypothetical as comprehensive studies are not available.

| Parameter | Description | Hypothetical Value/Output |

|---|---|---|

| Ground State Energy | The total electronic energy of the optimized molecule at 0 K. | A value in Hartrees |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the lowest energy structure. | e.g., C-O bond length: ~1.43 Å |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (e.g., O-H stretch). | e.g., ~3600 cm⁻¹ (unscaled) |

| Transition State Energy | The energy of the highest point along the minimum energy reaction pathway. | A value in Hartrees |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | A value in kcal/mol or kJ/mol |

While static DFT calculations identify stationary points on a potential energy surface, Ab Initio Molecular Dynamics (AIMD) simulations provide insight into the dynamic evolution of a chemical system over time. uzh.ch In an AIMD simulation, the forces acting on each atom are calculated "on the fly" using quantum mechanical methods (like DFT) at each step of a trajectory. uzh.charxiv.org

For this compound, AIMD could be used to simulate its behavior in solution, exploring how solvent molecules interact with it and influence reaction pathways. It can reveal complex, non-intuitive mechanisms, including the role of thermal fluctuations in overcoming activation barriers and the sequence of bond-breaking and bond-forming events as they occur in real-time. rsc.org This method is particularly valuable for studying reactions where dynamic and entropic effects are significant. rsc.org

Computational Conformational Analysis and Energy Minimization

The flexibility of this compound, particularly the rotation around its single bonds, gives rise to multiple spatial arrangements known as conformers. Computational conformational analysis aims to identify these different conformers and determine their relative stabilities.

The process typically begins with a conformational search using methods like molecular mechanics or systematic dihedral angle scanning to generate a wide range of possible structures. cwu.educwu.edu Each of these starting geometries is then subjected to energy minimization using a more accurate quantum mechanical method, such as DFT. This optimization process refines the structure to a local energy minimum on the potential energy surface. The resulting energies of the various minimized conformers are compared to identify the global minimum (the most stable conformer) and the populations of other low-energy conformers at a given temperature, which are predicted using Boltzmann statistics. This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental spectra to validate both the structural assignment and the computational model.

For this compound, DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Predicted chemical shifts are often linearly scaled to correct for systematic errors in the theoretical method. nrel.gov Similarly, calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other method-dependent discrepancies. A strong agreement between the predicted and experimental spectra provides confidence in the computed molecular structure and electronic properties.

Table 2: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data This table illustrates how computational data is validated. Experimental data is available, but specific corresponding predictive studies for this compound are not found in the surveyed literature.

| Spectrum | Parameter | Typical Experimental Value | Predicted Value (Illustrative) |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (C-OH) | ~75-80 ppm | Scaled DFT-GIAO result |

| ¹H NMR | Chemical Shift (-CH₃) | ~1.5 ppm | Scaled DFT-GIAO result |

| IR | O-H Stretch Frequency | ~3400-3600 cm⁻¹ | Scaled DFT result |

Electronic Structure Analysis and Derivation of Reactivity Descriptors

Analysis of the electronic structure of this compound provides fundamental insights into its chemical reactivity. Key aspects of this analysis involve the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be derived within the framework of conceptual DFT. These descriptors quantify various aspects of a molecule's reactivity and stability. For example, the HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com Other descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative basis for predicting how the molecule will behave in chemical reactions. irjweb.comresearchgate.net

Table 3: Key Reactivity Descriptors Derived from Electronic Structure Analysis

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A large gap suggests high stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Academic and Research Applications of 1,2 Diphenyl 2 Propanol in Advanced Chemical Transformations

Utilization as a Key Building Block in the Synthesis of Structurally Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.comhilarispublisher.com These blocks are fundamental in medicinal chemistry, organic chemistry, and material science for creating supra-molecular complexes, metal-organic frameworks, and other intricate constructs. sigmaaldrich.comhilarispublisher.com The presence of both a stable aromatic framework (the phenyl rings) and a reactive hydroxyl group allows molecules like 1,2-diphenyl-2-propanol to be versatile intermediates. The hydroxyl group can undergo transformations such as esterification or etherification to introduce new functional groups, making it a valuable precursor for a variety of more complex organic molecules. fiveable.me

While direct, multi-step syntheses starting from this compound are specific to targeted research goals, its structural motif is integral to the synthesis of related, complex diol structures. For instance, the diastereoselective synthesis of the related compound (±)-1,2-diphenyl-1,2-propanediol has been explored using a Grignard reaction, demonstrating how this core structure can be assembled and utilized in educational and research settings to probe reaction mechanisms. researchgate.net During the recrystallization of this diol, an unexpected pinacol (B44631) rearrangement can occur, leading to the formation of an even more complex tri-substituted dioxolane ring, showcasing the latent reactivity of the diphenylpropanol scaffold. researchgate.net

Role in Catalytic Processes (e.g., as a solvent or hydrogen donor in transfer hydrogenolysis of other diaryl ethers)

In the realm of catalytic chemistry, alcohols are frequently employed as hydrogen-donating solvents, particularly in transfer hydrogenolysis reactions. This process is crucial for the cleavage of chemical bonds by transferring hydrogen from a donor molecule to the substrate in the presence of a catalyst. For example, 2-propanol is widely used as a hydrogen donor with a palladium-on-carbon (Pd/C) catalyst for the selective cleavage of O-benzyl groups in carbohydrate chemistry. researchgate.net

This principle has been extensively studied in the hydrogenolysis of diphenyl ether (DPE), a model compound for lignin, which is a complex polymer found in wood. Research has demonstrated that in a continuous liquid-phase system, 2-propanol can serve as the hydrogen-donating solvent with a Nickel (Ni) catalyst to achieve high conversion of DPE into monomeric products like benzene (B151609), phenol, cyclohexane, and cyclohexanol. acs.orgfigshare.com Kinetic studies on this process using a NiCo/C catalyst have shown that the direct hydrogen transfer from 2-propanol to DPE is the dominant reaction pathway. bohrium.com

Similarly, the catalytic transfer hydrogenolysis of the related compound 2-phenyl-2-propanol (B165765) has been studied using a Pd/C catalyst with formic acid as the hydrogen donor. researcher.life Under mild conditions (80 °C), this reaction yields isopropylbenzene with high conversion and selectivity. researcher.life These examples highlight the established role of propanol-based structures as hydrogen donors in catalytic reductions and deprotection strategies.

Table 1: Examples of Transfer Hydrogenolysis using Propanol (B110389) Derivatives

| Substrate | Catalyst | Hydrogen Donor | Key Products | Conversion/Selectivity |

| Benzylic and Styryl Compounds | Pd/C | 2-Propanol | Cleaved O-benzyl groups | Smooth cleavage reported researchgate.net |

| Diphenyl Ether (DPE) | Ni Catalyst | 2-Propanol | Benzene, Phenol, Cyclohexane | ~90% DPE conversion acs.orgfigshare.com |

| Diphenyl Ether (DPE) | NiCo/C | 2-Propanol | Aromatic products | ~90% DPE degradation bohrium.com |

| 2-Phenyl-2-propanol | Pd/C | Formic Acid | Isopropylbenzene | 92.8% conversion, 96.5% selectivity researcher.life |

Design and Synthesis of Chiral Auxiliaries and Ligands Based on the Diphenylpropanol Scaffold (e.g., inspiration from 1,2-diphenylethylenediamine in organocatalysis)

A significant application of chiral molecules in organic synthesis is their use as chiral auxiliaries or ligands to control the stereochemistry of a reaction. The 1,2-diphenyl structural motif is a well-established scaffold in the design of such molecules. The inherent chirality of these structures can be transferred during a chemical reaction to create a desired stereoisomer of the product.

For instance, chiral ligands based on binaphthyl scaffolds, which feature axial chirality, have been successfully used in palladium-catalyzed enantioselective C-H activation reactions. researchgate.net These ligands combine the rigid binaphthyl structure with the coordinating properties of amino acids to create a well-defined chiral environment around the metal catalyst. researchgate.net Similarly, chiral binaphthol derivatives have been incorporated into platinum(II) terpyridine complexes to create dynamic molecular scaffolds that can switch between random coils and helical strands, demonstrating the utility of these frameworks in materials science. nih.gov

The diphenylpropanol scaffold provides inspiration for similar designs. Chiral β-dialkylamino alcohols, which share a structural resemblance to the diphenylpropanol core, serve as highly efficient catalysts for the enantioselective addition of dialkylzincs to aldehydes. orgsyn.org One such catalyst, (2S)-DAIB, can produce (S)-1-phenyl-1-propanol with up to 99% enantiomeric excess (ee). orgsyn.org This demonstrates that the 1,2-diaryl alcohol framework is highly effective for inducing asymmetry in chemical transformations. The development of novel chiral auxiliaries and ligands often involves synthesizing derivatives from accessible chiral precursors, and the diphenylpropanol structure represents a valuable platform for such endeavors. sfu.ca

Exploration in Stereoselective Synthetic Strategies

Stereoselective synthesis aims to produce a single, desired stereoisomer of a molecule. The chiral nature of the this compound scaffold makes it an excellent candidate for exploration in such strategies.

Biocatalysis offers a powerful method for achieving high stereoselectivity. In one study, a two-step biocatalytic process was developed to produce all four stereoisomers of 1-phenyl-1,2-propanediol (PPD), a related 1,2-diol. acs.org This process used whole-cell catalysts in an organic solvent. The second step, an oxidoreduction, utilized 2-propanol as a cosubstrate to regenerate the necessary cofactor for the enzyme. This reaction achieved a product concentration of over 366 mM with the desired (1R,2R)-stereoisomer making up nearly 99% of the product, showcasing excellent stereoselectivity. acs.org This highlights how a propanol component is integral to a highly stereoselective synthetic system.

Furthermore, the enantioselective alkylation of aldehydes using dialkylzinc reagents is a classic example of a stereoselective strategy. The use of a chiral catalyst based on a β-dialkylamino alcohol scaffold, which is structurally analogous to the diphenylpropanol framework, leads to the formation of secondary alcohols with very high enantioselectivity. orgsyn.org For example, the reaction between benzaldehyde (B42025) and diethylzinc (B1219324) in the presence of the chiral catalyst (2S)-DAIB yields (S)-1-phenyl-1-propanol in 97% yield and 95.4% ee. orgsyn.org

Table 2: Enantioselective Alkylation of Benzaldehyde

| Alkylating Agent | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| Diethylzinc | (2S)-DAIB | (S)-1-Phenyl-1-propanol | 97% | 95.4% orgsyn.org |

This strategy is extendable to a range of aldehydes and dialkylzinc agents, consistently producing secondary alcohols with high enantioselectivity. orgsyn.org These examples underscore the potential of the 1,2-diphenylpropanol scaffold and related structures in designing and executing advanced stereoselective synthetic strategies.

Future Research Directions and Theoretical Perspectives on 1,2 Diphenyl 2 Propanol

Development of Green and Sustainable Synthetic Routes with Reduced Environmental Footprint

The traditional synthesis of tertiary alcohols like 1,2-Diphenyl-2-propanol often relies on Grignard reactions, which, despite their efficacy, present environmental and safety challenges due to the use of volatile organic solvents and pyrophoric reagents. aiche.orggordon.edu Future research is focused on developing greener and more sustainable synthetic methodologies. rsc.org

Key areas of development include:

Alternative Solvents: Replacing traditional solvents like diethyl ether or THF with more environmentally benign options is a primary goal. uniba.it Deep eutectic solvents (DESs) and water are being explored as viable green media for the synthesis of tertiary alcohols from esters and organometallic reagents. uniba.itrsc.org Another promising alternative is 2-methyltetrahydrofuran (2-MeTHF), a bio-derived solvent that has been shown to improve chemo- and stereoselectivity in Grignard reactions. gordon.edunih.govrsc.org

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic methods can significantly reduce waste and improve atom economy. rsc.org Iron-catalyzed oxidation of tertiary alcohols presents an eco-friendly pathway. ccspublishing.org.cn Furthermore, visible-light-mediated synthesis in aqueous media offers a mild and robust platform for accessing sterically hindered tertiary alcohols. rsc.org

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a highly selective and environmentally friendly route. mtak.hunih.govresearchgate.net While direct biocatalytic synthesis of this compound is an area for future exploration, related processes like the enzymatic synthesis of 1-phenylpropane-1,2-diol stereoisomers demonstrate the potential of this approach. acs.orgresearchgate.net Research into identifying or engineering enzymes for the specific production of tertiary benzylic alcohols is a promising frontier.

| Method | Advantages | Challenges for this compound | References |

|---|---|---|---|

| Traditional Grignard | High yield, well-established | Hazardous solvents, pyrophoric reagents, exothermic | aiche.orggordon.edu |

| Green Solvents (e.g., 2-MeTHF, DESs) | Reduced environmental impact, improved safety, potentially higher selectivity | Optimization of reaction conditions, solvent compatibility | gordon.eduuniba.itrsc.orgnih.gov |

| Photocatalysis | Uses visible light, mild conditions, aqueous media | Substrate scope, quantum yield optimization | rsc.org |

| Biocatalysis | High stereoselectivity, mild conditions, biodegradable | Enzyme discovery and engineering, substrate specificity | mtak.hunih.govacs.org |

Advanced Computational Design of Novel Functionalized Derivatives and Their Reactivity

Computational chemistry and in silico modeling are poised to accelerate the discovery of novel derivatives of this compound with tailored properties. By using theoretical calculations, researchers can predict the reactivity and properties of new molecules before their synthesis, saving time and resources.

Future research in this area will likely focus on:

Predicting Reactivity: Density Functional Theory (DFT) can be used to model the electronic structure of this compound derivatives. This allows for the prediction of reaction pathways and transition states, offering insights into potential chemical transformations. ku.edu

Designing Functional Molecules: Computational tools can be used to design derivatives with specific electronic or steric properties for applications in catalysis or materials science. For example, modifying the phenyl rings with electron-donating or electron-withdrawing groups could tune the compound's properties for use as a ligand in organometallic catalysis.

ADMET Studies: For potential pharmaceutical applications, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies can pre-emptively screen derivatives for drug-like properties, guiding synthetic efforts towards compounds with more favorable profiles. acs.org The tertiary alcohol motif itself can offer metabolic stability compared to primary or secondary alcohols. nih.gov

Mechanistic Insights into Unexplored Reactivity Patterns and Unconventional Transformations

While the basic reactivity of tertiary benzylic alcohols is understood, there is significant scope for exploring novel transformations and gaining deeper mechanistic insights for this compound.

Promising research directions include:

Carbocation Chemistry: The tertiary benzylic nature of this compound makes it a prime candidate for reactions proceeding through a stabilized carbocation intermediate. Research into stereoretentive SN1-type reactions, which have been demonstrated for other tertiary alcohols, could lead to the synthesis of highly congested chiral centers with preserved stereochemistry. nih.gov

Direct Functionalization: Developing methods for the direct conversion of the hydroxyl group into other functionalities under mild, metal-free conditions is a key goal. researchgate.net For instance, the transformation of tertiary benzyl (B1604629) alcohols into vicinal halo-substituted derivatives using N-halosuccinimides in aqueous media represents a green approach to novel functionalized compounds. mdpi.com

C-C Bond Cleavage: Eco-friendly iron-catalyzed oxidation involving the cleavage of the unstrained C-C single bond in tertiary aromatic alcohols to form ketones is an area that could be explored for this compound, potentially leading to valuable synthetic intermediates. ccspublishing.org.cn

Integration of Flow Chemistry and High-Throughput Experimentation for Process Optimization

To translate the synthesis of this compound and its derivatives from the lab to a larger scale, modern process optimization techniques are essential. Flow chemistry and high-throughput experimentation (HTE) offer significant advantages in terms of safety, efficiency, and scalability. researchgate.netresearchgate.netyoutube.comneuroquantology.comnih.gov

Flow Chemistry: Performing Grignard reactions in continuous flow reactors can mitigate many of the safety concerns associated with batch processing, such as poor heat transfer and the accumulation of hazardous reagents. aiche.orggordon.eduresearchgate.net Flow systems allow for precise control over reaction parameters, leading to improved yields and purities. neuroquantology.comnih.govuc.pt The on-demand, scalable synthesis of related compounds like diaryl ketones has been successfully demonstrated using this technology. nih.govrsc.org

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a wide array of reaction conditions (catalysts, solvents, temperatures) in parallel, using miniaturized setups. researchgate.netchemrxiv.orgacs.orgnih.gov This accelerates the optimization of synthetic routes for this compound, reducing development time and material consumption. youtube.com The large datasets generated can also be used to train machine learning algorithms to predict optimal reaction conditions. youtube.com

| Technology | Key Benefits for this compound Synthesis | References |

|---|---|---|

| Flow Chemistry | Enhanced safety for exothermic Grignard reactions, improved heat and mass transfer, precise control over reaction conditions, easy scalability, on-demand production. | aiche.orggordon.edunih.govnih.govnih.gov |

| High-Throughput Experimentation (HTE) | Rapid reaction optimization, reduced consumption of reagents and solvents, efficient screening of catalysts and conditions, generation of large datasets for machine learning. | researchgate.netyoutube.comchemrxiv.orgnih.gov |

Exploration of New Catalytic Paradigms Utilizing the Compound's Unique Structural Features

The distinct three-dimensional structure of this compound, particularly its steric bulk and potential for chirality, makes it an interesting scaffold for developing new catalytic systems.

Future avenues of research include:

Asymmetric Catalysis: Enantiomerically pure this compound or its derivatives could serve as chiral ligands for transition metal catalysts, inducing asymmetry in a variety of chemical transformations. The bulky phenyl groups can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.

Organocatalysis: The hydroxyl group of this compound could be utilized in hydrogen-bond-mediated organocatalysis, a green and efficient catalytic strategy.

Metal-Organic Frameworks (MOFs): The compound could potentially be incorporated as a linker or a modulating agent in the synthesis of MOFs. nih.govnist.govmdpi.com MOFs are crystalline materials with high porosity and surface area, and incorporating a bulky, functional molecule like this compound could lead to materials with unique properties for gas storage, separation, or heterogeneous catalysis. mdpi.commdpi.comresearchgate.net The unique structural features of the compound could influence the pore size and chemical environment within the framework. nih.gov

Q & A

Q. What are the key physical and chemical properties of 1,2-Diphenyl-2-propanol relevant to its purification?

Answer:

- Melting Point (mp): 32–34°C; critical for recrystallization optimization.

- Boiling Point (bp): 202°C; informs distillation conditions under reduced pressure to avoid thermal decomposition.

- Density (d): 0.973 g/cm³; useful for liquid-liquid separation protocols.

- Purity Validation: Gas chromatography (GC) with >97.0% purity thresholds ensures minimal impurities .

- Methodological Note: Use vacuum distillation for high-yield isolation, coupled with GC-MS to confirm structural integrity.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Answer:

- Raman Spectroscopy: Detects functional groups (e.g., hydroxyl, phenyl) via vibrational modes; reference spectra are available in the Aldrich Raman Condensed Phase Library .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve stereochemical and electronic environments (e.g., phenyl proton splitting patterns).

- Infrared (IR) Spectroscopy: Confirms hydroxyl (O-H stretch ~3300 cm⁻¹) and aromatic C-H stretches.

- Methodological Note: Cross-reference spectral data with computational models (e.g., PubChem’s InChI/Canonical SMILES) to validate assignments .

Advanced Research Questions

Q. How can conflicting literature data on the stereochemical outcomes of this compound synthesis be resolved?

Answer:

- Root Cause Analysis: Contradictions may arise from reaction conditions (e.g., solvent polarity, catalyst chirality) or insufficient stereochemical characterization .

- Resolution Strategies:

- Chiral HPLC: Separates enantiomers using chiral stationary phases.

- X-ray Crystallography: Determines absolute configuration.

- Kinetic Isotope Effects (KIEs): Elucidate reaction mechanisms (e.g., SN1 vs. SN2 pathways).

- Case Study: A study critiquing SN2 reaction outcomes emphasized using chiral auxiliaries to control stereochemistry .

Q. What methodological approaches are recommended for assessing the biological activity of this compound derivatives?

Answer:

- In Vitro Assays:

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., fluorine, amino groups) to enhance bioactivity .

- Ethical Compliance: Adhere to guidelines prohibiting unapproved pharmacological use in humans/animals .

Q. What strategies should be employed to validate the purity of this compound in synthetic chemistry research?

Answer:

- Multi-Technique Validation:

- GC-MS: Detects volatile impurities.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula.

- Differential Scanning Calorimetry (DSC): Validates melting point consistency .

- Batch Comparison: Cross-check purity across suppliers (e.g., Kanto Reagents vs. Thermo Fisher) to identify batch-specific anomalies .

Q. How do reaction conditions influence the regioselectivity of this compound derivatives?

Answer:

- Catalyst Effects: Acidic vs. basic catalysts may favor ketone vs. alcohol intermediates.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions.

- Temperature Control: Lower temperatures favor kinetic products (e.g., cis isomers), while higher temperatures favor thermodynamic stability .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

Answer:

- Hypothesis Testing:

- Purity Analysis: Impurities depress melting points; use zone refining for ultra-pure samples.

- Polymorphism Screening: DSC/TGA identifies polymorphic forms.

- Literature Benchmarking: Compare data against NIST Standard Reference Database for validated thermal properties .

Safety and Compliance

Q. What are the safety considerations when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.